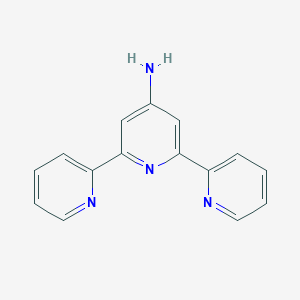

2,6-dipyridin-2-ylpyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dipyridin-2-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H,(H2,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROISIAUYBSOVRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572936 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193944-66-0 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2,6 Dipyridin 2 Ylpyridin 4 Amine

Classical Approaches to the 2,2':6',2''-Terpyridine Core Synthesis

The foundational structure of 2,6-dipyridin-2-ylpyridin-4-amine is the 2,2':6',2''-terpyridine (tpy) core. Several classical methods have been established for the efficient construction of this tridentate ligand scaffold.

Kröhnke Condensation Routes for Terpyridine Scaffold Construction

The Kröhnke pyridine (B92270) synthesis is a cornerstone in the preparation of highly functionalized pyridines, including the terpyridine system. wikipedia.org This methodology generally involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonium (B1175870) acetate (B1210297) source. wikipedia.org The reaction proceeds through a Michael addition followed by cyclization and dehydration to form the pyridine ring. wikipedia.org

A common variation for synthesizing 4'-aryl-2,2':6',2''-terpyridines, a class of compounds closely related to the target molecule, involves a two-step process. First, an aldol (B89426) condensation of 2-acetylpyridine (B122185) with an aromatic aldehyde produces an enone (chalcone). mdpi.com This intermediate then reacts with a "2-pyridacylpyridinium" salt, formed from the Ortoleva-King reaction of 2-acetylpyridine with pyridine and iodine, and an ammonia (B1221849) source to yield the desired terpyridine. mdpi.comnih.gov The Kröhnke method has been widely adopted due to its efficiency and the ability to introduce a variety of substituents onto the terpyridine framework. researchgate.netroyalsocietypublishing.org

Table 1: Examples of Kröhnke Condensation for Terpyridine Synthesis

| Reactants | Intermediate | Product | Reference |

| 2-acetylpyridine, aromatic aldehyde | Enone (Chalcone) | 4'-Aryl-2,2':6',2''-terpyridine | mdpi.com |

| α-pyridinium methyl ketone salts, α,β-unsaturated carbonyl compounds | 1,5-dicarbonyl compound (proposed) | 2,4,6-trisubstituted pyridines | wikipedia.org |

| 2-acetylpyridine, furanyl aldehydes | α,β unsaturated ketones | Furanyl-substituted terpyridines | nih.gov |

Alternative Cyclocondensation Strategies for Tridentate Ligand Preparation

Beyond the Kröhnke synthesis, other cyclocondensation strategies are employed for the preparation of tridentate ligands like terpyridines. One notable method involves the reaction of 2,6-dihalopyridines with 2-stannylpyridines or the inverse, coupling 2,6-distannylpyridine with 2-bromopyridine. nih.govrsc.org This approach offers good functional group tolerance and has been successfully applied for the gram-scale synthesis of substituted terpyridines. nih.gov

Another strategy involves the condensation of a dione (B5365651) with an ammonia source. researchgate.net For instance, the cyclization of 1,5-bis(pyridin-2-yl)pentane-1,5-dione or its unsaturated analogue with ammonia can form the terpyridine ring. mdpi.com In some cases, this reaction proceeds through a dihydro-terpyridine intermediate which then requires an oxidation step to yield the final aromatic terpyridine. mdpi.com Metal-templated syntheses have also been explored, where a metal ion directs the condensation of carbonyl compounds and primary amines to form Schiff base ligands, which can be subsequently converted to the desired polydentate ligand. mdpi.com

Introduction of the 4-Amine Functionality into the Terpyridine System

The introduction of an amine group at the 4'-position of the terpyridine ring is a key step in the synthesis of this compound. This can be achieved through several synthetic routes.

One common method is the reduction of a 4'-nitro-2,2':6',2''-terpyridine precursor. thieme-connect.com The nitro group can be introduced using standard nitration conditions, and subsequent reduction, for instance with tin(II) chloride or catalytic hydrogenation, yields the desired 4'-amino-2,2':6',2''-terpyridine. thieme-connect.comhetcat.com

An alternative approach involves the nucleophilic substitution of a suitable leaving group at the 4'-position. For example, 4'-chloro-2,2':6',2''-terpyridine can be converted to 4'-amino-2,2':6',2''-terpyridine by reaction with an amine source. hetcat.com Another method involves the reaction of 4'-nitro-2,2':6',2''-terpyridines with sodium azide (B81097) to form 4'-azido-2,2':6',2''-terpyridines, which can then be reduced to the corresponding amine. thieme-connect.com

Advanced Functionalization Techniques for this compound Derivatives

To further enhance the properties and applications of this compound, various advanced functionalization techniques are employed. These methods allow for the precise introduction of different chemical groups onto the terpyridine framework.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridyl Group Introduction (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and introducing aryl or heteroaryl groups, such as pyridyl moieties. rsc.orgcapes.gov.br This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. youtube.comnih.gov

In the context of terpyridine synthesis, the Suzuki-Miyaura coupling can be used to introduce pyridyl groups at various positions. For instance, a bromo-substituted terpyridine can be coupled with a pyridylboronic acid to generate a more complex, functionalized terpyridine. rsc.orgcapes.gov.br This method has been instrumental in creating vast libraries of highly functionalized pyridines and terpyridines for various applications, including as ligands for catalysis and in materials science. wikipedia.orgresearchgate.netresearchgate.net

Table 2: Suzuki-Miyaura Coupling for Terpyridine Functionalization

| Substrates | Catalyst System | Product | Reference |

| 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, bis(neopentyl glycolato)diboron | Palladium catalyst | Boronate ester-substituted terpyridine | rsc.orgcapes.gov.br |

| Bromo-substituted terpyridine complex, arylboronic acid | Palladium catalyst | Aryl-substituted terpyridyl complex | rsc.org |

| Aryl halides, arylboronic acids | Graphene oxide supported terpyridine-Pd/Ni nanosheets | Biaryl products | rsc.org |

Esterification and Amidation Reactions for Peripheral Modifications

Esterification and amidation reactions are fundamental transformations in organic synthesis that allow for the introduction of ester and amide functionalities, respectively, onto the periphery of the this compound molecule. These modifications can significantly alter the solubility, electronic properties, and coordination behavior of the resulting derivatives.

Esterification is typically achieved by reacting a carboxylic acid derivative of the terpyridine with an alcohol, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), a method known as the Steglich esterification. nih.govorganic-chemistry.org This mild and efficient technique is suitable for a wide range of substrates. nih.govorganic-chemistry.org

Amidation reactions can be carried out by reacting a terpyridine-containing carboxylic acid with an amine, also frequently facilitated by coupling reagents. These reactions are crucial for linking the terpyridine core to other molecules, including biomolecules or polymers, to create functional materials. mdpi.comcapes.gov.br

Oxidation and Reduction of Auxiliary Functional Groups on Terpyridine Analogs

The strategic modification of functional groups on terpyridine analogs through oxidation and reduction reactions is a powerful tool for fine-tuning their electronic and steric properties. These transformations allow for the introduction of a wide array of functionalities, thereby expanding the potential applications of the core terpyridine scaffold.

Commonly, oxidation and reduction reactions target substituents on the pyridine rings. For instance, an amino group, as present in this compound, can be subjected to oxidation. Conversely, nitro groups, often introduced as precursors to amines, can be readily reduced.

Oxidation Reactions:

The amino group of a terpyridine analog can be oxidized to a nitro group using appropriate oxidizing agents.

Hydroxyl groups can be oxidized to aldehydes or carboxylic acids, depending on the reagent and reaction conditions.

The nitrogen atom of the pyridine ring itself can be oxidized to an N-oxide, which can activate the ring for subsequent reactions. nih.gov

Reduction Reactions:

Nitro groups are commonly reduced to primary amines using reagents like tin(II) chloride or through catalytic hydrogenation. This is a key step in the synthesis of amino-substituted terpyridines.

Aldehydes and ketones can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride.

Esters can be reduced to aldehydes using specific catalysts. organic-chemistry.org

The choice of oxidizing or reducing agent is crucial and depends on the specific functional group to be transformed and the presence of other sensitive groups in the molecule. organic-chemistry.orgresearchgate.net

Nucleophilic Substitution Reactions for Functional Group Exchange

Nucleophilic substitution reactions are fundamental in modifying the terpyridine framework, allowing for the direct replacement of one functional group with another. khanacademy.org These reactions are particularly useful for introducing a variety of substituents at specific positions on the pyridine rings.

Nucleophilic aromatic substitution (SNAr) is a common mechanism for these transformations on pyridines, especially when the ring is activated by electron-withdrawing groups or a positive charge. nih.govrsc.org The general order of leaving-group reactivity for many SN2 processes is RSO3 > I > Br > Cl. sinica.edu.tw

Key aspects of nucleophilic substitution on terpyridine analogs include:

Leaving Groups: Halogens (F, Cl, Br, I) are common leaving groups. Fluoride is often the most reactive in SNAr reactions due to the high electronegativity of fluorine, which strongly polarizes the C-F bond. nih.govrsc.org

Nucleophiles: A wide range of nucleophiles can be employed, including amines, alkoxides, thiolates, and cyanides, to introduce diverse functionalities.

Reaction Conditions: The efficiency of nucleophilic substitution is highly dependent on the solvent, temperature, and the presence of a catalyst. Polar aprotic solvents like DMF and DMSO are often used as they can enhance the nucleophilicity of the attacking species. sinica.edu.tw

Recent studies have also explored concerted nucleophilic aromatic substitution mechanisms, challenging the traditional two-step addition-elimination model and providing new insights into reactivity. nih.gov

Optimization of Reaction Conditions and Scalability in this compound Synthesis

The successful synthesis of this compound, particularly on a larger scale, hinges on the careful optimization of reaction parameters. This section delves into the critical factors that influence reaction efficiency, yield, and purity.

Influence of Solvent Systems and Temperature Control on Reaction Efficiency

The choice of solvent and the precise control of temperature are paramount in directing the outcome of the synthesis. researchgate.netunipd.it

Solvent Effects:

Polarity and Protic/Aprotic Nature: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently employed in the synthesis of terpyridine derivatives. These solvents are effective at dissolving ionic intermediates and reagents, and they can accelerate reaction rates by solvating cations while leaving the nucleophilic anions more reactive. sinica.edu.tw

Viscosity: Less viscous solvents can improve reaction efficiency by facilitating better mixing and heat transfer throughout the reaction mixture. researchgate.net

Solvent Quality: The interaction between the polymer-like structure of the reactants and the solvent can significantly affect the reaction kinetics. aps.org

Temperature Control:

Reaction Rate: Increasing the temperature generally increases the reaction rate. For instance, refluxing conditions (e.g., 110–120°C in toluene) are often used to drive the condensation steps in terpyridine synthesis.

Selectivity and Side Reactions: Temperature must be carefully controlled to minimize the formation of side products. In some cases, lower temperatures may be necessary to enhance selectivity for the desired product.

Energy of Activation: The effect of temperature is linked to the activation energy of the reaction; a higher temperature provides the necessary energy to overcome this barrier.

The following table summarizes the impact of different solvents and temperatures on a representative step in terpyridine synthesis.

| Solvent | Temperature (°C) | Effect on Reaction |

| Toluene | 110-120 (Reflux) | Commonly used for cyclocondensation steps. |

| DMF | Room Temp. to 100 | Good for nucleophilic substitution, enhances reactivity. |

| DMSO | 80-100 | Effective for amination steps, can lead to higher yields. |

| Acetone | 60 | Lower viscosity can lead to increased yield. researchgate.net |

Stoichiometric Ratios of Catalysts and Reagents

The precise ratio of catalysts and reagents is a critical factor that can dramatically influence the yield and purity of this compound.

Catalyst Loading: In catalyzed reactions, such as Suzuki-Miyaura couplings sometimes used in terpyridine synthesis, the amount of catalyst (e.g., palladium-based) must be optimized. Too little catalyst can lead to a slow or incomplete reaction, while too much can result in increased cost and potential contamination of the product with the metal.

Reagent Stoichiometry: The molar ratios of the starting materials must be carefully controlled. For instance, in the cyclocondensation step to form the central pyridine ring, the ratio of the enaminone intermediate to the second equivalent of 2-acetylpyridine is crucial.

Base Concentration: In reactions requiring a base, such as amination, the stoichiometry of the base (e.g., potassium carbonate or sodium hydride) can affect the deprotonation equilibrium and, consequently, the reaction rate and yield.

Techniques for Product Purification and Yield Enhancement

Crystallization/Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; the desired compound should be soluble at a higher temperature and insoluble at a lower temperature, while the impurities should remain soluble at the lower temperature.

Column Chromatography: This technique is used to separate the desired product from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina).

Washing/Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in two immiscible liquid phases. Washing the crude product with appropriate solvents can also remove certain impurities.

Sublimation: For compounds that can sublime, this can be a very effective purification technique.

To enhance the yield, strategies such as optimizing the reaction work-up procedure to minimize product loss and recycling of unreacted starting materials can be implemented.

Coordination Chemistry of 2,6 Dipyridin 2 Ylpyridin 4 Amine Complexes

Fundamental Coordination Modes and Geometries of 2,6-Dipyridin-2-ylpyridin-4-amine as a Ligand

The coordination behavior of this compound is largely defined by its structural arrangement, which dictates how it binds to metal ions.

The defining characteristic of this compound as a ligand is its ability to act as a tridentate chelator. This means it can bind to a metal center using three of its nitrogen atoms simultaneously, creating a stable, five-membered chelate ring structure. The nitrogen atoms within the three pyridine (B92270) rings act as electron donors, forming coordinate bonds with the metal ion. This multidentate coordination enhances the stability of the resulting metal complexes. The planar nature of the ligand further facilitates this coordination, allowing for effective orbital overlap with the metal center.

Formation of Metal Complexes with Transition Metals and Lanthanides

This compound readily forms complexes with a wide range of metal ions, including transition metals and lanthanides. mdpi.com The resulting complexes often exhibit unique geometries and interesting physical and chemical properties.

Ruthenium(II) complexes incorporating this compound and its derivatives have been a major focus of research due to their promising photophysical properties. mdpi.comnih.gov These complexes often exhibit strong absorption in the visible region of the electromagnetic spectrum and can be luminescent. nih.govrsc.org The photophysical properties, such as absorption and emission wavelengths, can be tuned by modifying the substituents on the ligand. nih.gov For instance, the introduction of electron-donating or withdrawing groups can shift the energy of the metal-to-ligand charge transfer (MLCT) transitions, which are responsible for the observed optical properties. diva-portal.org These characteristics make them potential candidates for applications in areas like light-emitting devices and photodynamic therapy. nih.gov

Table 1: Photophysical Data for Selected Ruthenium(II) Complexes

| Complex | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Lifetime (µs) |

| [Ru(tpy)₂]²⁺ | 450 | - | - | 0.9 |

| Ru-1 | 456 | 643 | 1 | 1.32 |

Data sourced from multiple studies for comparison. rsc.orgdiva-portal.org

This compound and its parent compound, terpyridine, form stable complexes with various divalent metal ions, including zinc(II). mdpi.comresearchgate.net In these complexes, the ligand typically coordinates in a tridentate fashion, leading to geometries such as distorted octahedral or trigonal bipyramidal, depending on the other ligands present. researchgate.netacademie-sciences.frresearchgate.net The coordination of zinc(II) can lead to luminescent materials with potential applications in sensors and light-emitting devices. academie-sciences.fr The study of these complexes also provides fundamental insights into the coordination preferences of d¹⁰ metal ions. mdpi.comnih.gov

Table 2: Coordination Geometries of Selected Metal Complexes

| Metal Ion | Ligand | Other Ligands | Coordination Geometry |

| Zn(II) | 2,2':6',2''-terpyridine | Pyridine-2,6-dicarboxylate | Octahedral |

| Zn(II) | di(pyridin-2-yl)amine | muconate | Distorted Octahedral |

| Zn(II) | 2,6-bis(imino)pyridine | Chlorine | Trigonal Bipyramidal |

Data compiled from various crystallographic studies. researchgate.netacademie-sciences.frresearchgate.net

Cobalt and Nickel Complexes for Electrocatalytic Research

The tridentate ligand this compound and its derivatives are extensively utilized in coordination chemistry to form stable complexes with transition metals like cobalt and nickel. These complexes exhibit notable electronic properties and catalytic activities, making them significant in electrocatalytic research, especially for the hydrogen evolution reaction (HER) from water.

Cobalt complexes derived from ligands based on this compound have demonstrated promising electrocatalytic activity for the hydrogen evolution reaction. For instance, a cobalt(II) complex with a related ditopic ligand, 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, has been shown to be an effective electrocatalyst for HER. rsc.org The catalytic efficiency of these cobalt complexes is influenced by the electronic environment of the cobalt center, which can be fine-tuned by the ligand structure. rsc.orgmdpi.com In some cases, these complexes undergo one-electron reductions at the cobalt core, which is a key step in the catalytic cycle for processes like CO2 reduction. mdpi.com

Similarly, nickel(II) complexes incorporating this ligand framework are investigated as potential catalysts for the hydrogen evolution reaction. redalyc.orgchemrxiv.org The coordination of the ligand to the nickel(II) center can shift the reduction potential to values suitable for catalytic processes. redalyc.org The resulting nickel complexes can act as electrocatalysts for HER, with their performance being comparable to other molecular nickel catalysts. rsc.org The flexibility of the ligand design allows for the development of catalysts with optimized activity and stability. mdpi.com

The electrocatalytic performance of these complexes is often evaluated in aqueous or non-aqueous solutions, sometimes with the use of a photosensitizer and a sacrificial electron donor in photocatalytic systems. mdpi.com

Table 1: Electrocatalytic Data for a Cobalt(II) Complex with a Derivative Ligand

| Catalyst | Reaction | Turnover Frequency (s⁻¹) | Conditions |

| Cobalt(II) complex with 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile | Hydrogen Evolution Reaction | Not specified | Electrocatalysis from water rsc.org |

Note: This table is based on available research data which highlights the catalytic capability without always providing specific turnover frequencies in the abstract.

Supramolecular Assemblies Involving this compound Derivatives

The rigid, divergent nature of ligands derived from the 2,6-dipyridin-2-ylpyridine (B73702) scaffold makes them excellent building blocks for creating supramolecular assemblies. mdpi.comrsc.org These ligands, particularly the 4,2′:6′,4′′-terpyridine isomer, are ideal for constructing coordination polymers and metallomacrocycles, often in conjunction with geometrically flexible d10 metal ions. rsc.org The resulting architectures are stabilized by coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.orgijcm.ir

Coordination Polymers and Metallomacrocycles Architectures

The reaction of this compound derivatives with various metal ions leads to a diverse range of supramolecular structures. The final architecture is highly dependent on factors like the metal-to-ligand ratio, the coordination geometry of the metal ion, and the reaction conditions. rsc.orgrsc.org

For example, a derivative ligand, 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, when reacted with Ni(II), Co(II), and Cd(II) ions, forms isostructural one-dimensional (1D) chains where the ligand acts as a bridge linking two metal centers. rsc.org These chains are further connected by strong hydrogen bonds and π–π stacking interactions to form a three-dimensional (3D) supramolecular architecture. rsc.org The use of different anions in Ni(II) complexes with a related N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine ligand has been shown to result in different architectures, from 1D chains to 3D networks. nih.govnih.gov

Metallomacrocycles are another class of structures formed from these ligands. The divergent nature of the 4,2′:6′,4′′-terpyridine type ligands is particularly suited for the formation of these cyclic structures. rsc.org The competition between the formation of discrete metallomacrocycles and extended coordination polymers can be influenced by factors such as the presence of extended aryl systems in the ligand, which can encourage π-stacking and favor the formation of polymers. rsc.org

Self-Assembly Processes and Applications in Molecular Recognition

The formation of these complex supramolecular structures is driven by self-assembly, a process where molecules spontaneously organize into well-defined architectures through specific and repeated interactions. nih.govmdpi.com Molecular recognition plays a key role in this process, where the shape, size, and chemical functionalities of the constituent molecules dictate the final structure. unizg.hr

In the case of this compound derivatives, the nitrogen atoms of the pyridine rings provide the primary coordination sites for metal ions. The amino group at the 4-position of the central pyridine ring can act as an excellent donor for hydrogen bonding, which is crucial in directing the assembly of mononuclear complexes into higher-dimensional networks. nih.govnih.gov These non-covalent interactions, including hydrogen bonding and π-π stacking, stabilize the resulting supramolecular structures. ijcm.ir

The ordered and often porous structures of the resulting coordination polymers make them interesting for applications in molecular recognition and sensing. ijcm.ir The cavities or channels within the self-assembled framework can selectively host small molecules, leading to potential uses as sensors. unizg.hr The principles of self-assembly and molecular recognition are fundamental to designing functional materials with tailored properties. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2,6 Dipyridin 2 Ylpyridin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 2,6-dipyridin-2-ylpyridin-4-amine and its derivatives in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the connectivity and spatial arrangement of atoms within the molecule.

Proton NMR (¹H NMR) provides valuable information about the chemical environment of hydrogen atoms in the molecule. The ¹H NMR spectrum of a 2,2'-dipyridylamine (B127440) derivative, a related structural motif, displays characteristic signals for the pyridyl protons. umich.edu For instance, in a study of a difluoro-boron complex of 2,2'-diisoquinolylamine, the ¹H NMR spectrum in DMSO-d6 showed complex multiplets for the aromatic protons, providing insight into the ligand's structure. umich.edu

Upon coordination to a metal center, the chemical shifts of the ligand's protons are altered. This change in chemical shift can indicate the sites of metal binding. For example, in lanthanide complexes with N,O-donor tripodal ligands, the ¹H NMR spectra of the complexes in deuterated acetonitrile (B52724) show distinct sets of signals for the pyridyl and methylene (B1212753) protons, which can be dynamically averaged depending on the symmetry of the complex in solution. core.ac.uk The analysis of these shifts helps in understanding the coordination geometry and the electronic effects of the metal ion on the ligand framework.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Pyridine-based Ligands and Complexes.

| Compound/Complex | Solvent | H-3',5' (py) | H-3,5 (py) | H-4 (py) | H-6 (py) | Other Signals | Reference |

| 2,2'-dipyridylamine | DMSO-d6 | - | 7.71 (d) | 7.62 (m) | 8.19 (ddd) | 9.61 (s, NH) | umich.edu |

| 2,2'-diisoquinolylamine complex | DMSO-d6 | - | 7.89-7.98 (m) | 7.48 (dt) | 9.11-9.19 (m) | - | umich.edu |

| [Sm(TPA)₂]I₂ | CD₃CN | - | - | - | - | Pyridyl and methylene protons | core.ac.uk |

| 2,6-diphenylpyridine (B1197909) | CDCl₃ | - | 7.67 | 7.79 | 8.14 | 7.40, 7.49 | chemicalbook.com |

| Note: Chemical shifts are reported relative to the residual solvent peak. Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet). |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the determination of the number of different carbon environments. udel.edu The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. udel.edu For example, the ¹³C NMR spectrum of 2,6-diphenylpyridine shows distinct signals for the different carbon atoms in the phenyl and pyridine (B92270) rings. chemicalbook.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in assembling the complete molecular structure. wikipedia.org COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds, which helps in tracing out the spin systems within the pyridine rings. libretexts.org HSQC experiments correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning the resonances in both ¹H and ¹³C NMR spectra. wikipedia.org These techniques are particularly useful for complex molecules where the 1D spectra may have significant signal overlap. libretexts.org

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Pyridine Derivatives.

| Compound | Solvent | C-2,6 (py) | C-3,5 (py) | C-4 (py) | Aromatic C | Reference |

| 2,6-diphenylpyridine | CDCl₃ | 157.4 | 121.2 | 137.9 | 127.3, 128.7, 129.0, 139.3 | chemicalbook.com |

| 2,2'-diisoquinolylamine complex | dmso | 152.56 | 127.12, 129.03 | 127.88, 129.61, 134.04, 136.90 | 114.80 | umich.edu |

| 2-(4-Bromophenyl)pyridine | CDCl₃ | 156.2 | 122.4, 128.4 | 136.8 | 120.3, 123.4, 131.8, 138.2 | rsc.org |

| Note: Chemical shifts are reported relative to the residual solvent peak. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR spectrum of a derivative, bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate, shows a characteristic C=O stretching vibration for the ester group at 1766 cm⁻¹. mdpi.com The IR spectra of pyridine-based compounds typically exhibit characteristic bands for C=C and C=N stretching vibrations within the aromatic rings, as well as C-H stretching and bending modes. researchgate.net Changes in these vibrational frequencies upon complexation can provide evidence for the coordination of the pyridine nitrogen atoms to a metal center.

Raman spectroscopy offers complementary information to IR spectroscopy. For instance, in a study of 2,5-di(pyridin-2-yl)pyrazine ruthenium complexes, resonance Raman and surface-enhanced Raman spectroscopy (SERS) were used to probe the electronic structure of the ground and excited states. nih.gov A diselenide derivative of a terpyridine ligand showed a characteristic Se-Se stretching vibration at 286 cm⁻¹ in its Raman spectrum. mdpi.com

Table 3: Selected Vibrational Frequencies (cm⁻¹) for a Derivative of this compound.

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method | Reference |

| Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate | C=O stretch (ester) | 1766 | FT-IR | mdpi.com |

| 6,6′-(1,2-diselanediyl)dihexanoic acid | Se-Se stretch | 286 | Raman | mdpi.com |

| Note: The data is specific to the mentioned derivative. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic properties of this compound and its derivatives. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals, and the resulting spectrum provides insights into the chromophoric nature of the molecule.

The UV-Vis spectrum of this compound and its derivatives is characterized by intense absorption bands in the UV region, which are attributed to π-π* and n-π* electronic transitions within the pyridyl rings. mdpi.com For a diselenide derivative, an absorption band at 290 nm in the precursor 2,6-di(pyridin-2-yl)pyridin-4-ol was observed to blue-shift to 278 nm in the final product, with a hyperchromic effect due to n-π* and π-π* transitions of the terpyridine-like core. mdpi.com A shoulder at 322 nm in the same derivative was assigned to the diselenide bond. mdpi.com The position and intensity of these bands are sensitive to the solvent polarity and the presence of substituents on the pyridine rings.

Table 4: UV-Vis Absorption Data for a Derivative of this compound.

| Compound | λmax (nm) | Transition Type | Solvent | Reference |

| 2,6-di(pyridin-2-yl)pyridin-4-ol | 290 | n-π* and π-π | Dichloromethane | mdpi.com |

| Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate | 278 | n-π and π-π* | Dichloromethane | mdpi.com |

| Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate | 322 (shoulder) | Diselenide bond | Dichloromethane | mdpi.com |

| Note: λmax refers to the wavelength of maximum absorbance. |

Spectrophotometric titration is a powerful method to study the interaction of this compound and its derivatives with metal ions or other species in solution. By monitoring the changes in the UV-Vis absorption spectrum as a titrant is incrementally added, one can determine the stoichiometry and binding constant of the resulting complex. The formation of metal complexes often leads to significant changes in the absorption spectrum, such as shifts in the wavelength of maximum absorbance (λmax) and changes in molar absorptivity. This technique is widely used to quantify the binding affinity of ligands for various metal ions.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of this compound and its derivatives. Electrospray ionization mass spectrometry (ESI-MS) is commonly employed for these compounds, often revealing the protonated molecular ion peak [M+H]⁺. For this compound (C₁₅H₁₂N₄), the expected monoisotopic mass is approximately 248.11 g/mol , and its ESI-MS spectrum typically shows a prominent peak at m/z 249.1, corresponding to the [M+H]⁺ ion.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable information about the compound's structure. While specific fragmentation data for this compound is not extensively reported, general fragmentation patterns for aromatic amines and pyridine-containing compounds can be inferred. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, and while less straightforward in aromatic systems, fragmentation of the amine group and cleavage of the pyridine rings are expected. miamioh.edulibretexts.org The stability of the aromatic rings suggests that the molecular ion will be relatively intense. libretexts.org Fragmentation may involve the loss of small neutral molecules such as HCN from the pyridine rings. miamioh.edu In metal complexes of this compound derivatives, ESI-MS is also used to confirm the formation of the complex, often showing peaks corresponding to the intact metal-ligand species. nih.gov

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve the sequential loss of pyridyl groups or cleavage within the central pyridine ring, leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition of the parent ion and its fragments, further confirming the identity of the compound.

| Ion | m/z (calculated) | Description |

| [C₁₅H₁₂N₄+H]⁺ | 249.1138 | Protonated molecular ion |

| [C₁₀H₈N₃]⁺ | 170.0718 | Loss of a pyridyl group (C₅H₄N) |

| [C₅H₅N₂]⁺ | 93.0453 | Fragment from central pyridine ring |

Table 1: Predicted ESI-MS fragmentation data for this compound.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

The crystal structure of this compound and its analogues, such as terpyridine derivatives, reveals important details about their conformation. The central and terminal pyridine rings are typically not coplanar. For instance, in a related compound, 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate, the terminal pyridine rings are rotated out of the plane of the central pyridine ring, with dihedral angles ranging from 63° to 89°. nih.gov In the structure of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the dihedral angles between the central pyridinyl ring and the outer rings are more acute, at approximately 6.05° and 12.2°. redalyc.orgresearchgate.net This twisting is a common feature and is influenced by steric hindrance between the rings and by intermolecular interactions within the crystal packing.

| Compound/Fragment | Dihedral Angle (°) | Reference |

| Terminal/Central Pyridine Rings in a terpyridine analogue | 63 - 89 | nih.gov |

| Central/Outer Pyridine Rings in 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | 6.05 and 12.2 | redalyc.orgresearchgate.net |

| Pyridine/Thiophene Rings in a substituted pyridine | 44.8 and 48.9 | nih.gov |

Table 2: Examples of dihedral angles in related pyridine-based structures.

When this compound acts as a ligand in metal complexes, X-ray crystallography is indispensable for characterizing the coordination geometry. The bond lengths and angles between the metal center and the nitrogen atoms of the ligand provide insight into the nature and strength of the metal-ligand interactions. chalmers.se

In complexes with transition metals, the ligand typically coordinates in a tridentate fashion through the nitrogen atoms of the three pyridine rings. The resulting coordination geometry around the metal is often a distorted octahedron, with the other coordination sites occupied by other ligands or counter-ions. nih.gov For example, in Ni(II) complexes with related tridentate pyridine-based ligands, the Ni-N bond lengths to the imine and pyridine nitrogens vary, reflecting the different electronic and steric environments. giqimo.com The bite angles of the ligand, which are the N-M-N angles within the chelate rings, are also a key parameter in defining the coordination geometry. nih.gov

| Complex | Bond | Bond Length (Å) | Bond Angle (°) | Reference |

| [Ni(HAm4M)₂(ClO₄)₂] | Ni-N(imine) | ~2.05 | N(imine)-Ni-N(imine) = 173.1 | giqimo.com |

| Ni-N(pyridine) | ~2.12 | giqimo.com | ||

| Ni-S | ~2.45 | giqimo.com | ||

| [M(TPA)(MBI)] | M-N5/M-N6 | >0.1 longer than parent | N5-M-N6 decreased vs parent | nih.gov |

Table 3: Illustrative metal-ligand bond parameters in related complexes.

The supramolecular assembly of this compound and its derivatives in the solid state is often directed by a combination of hydrogen bonding and π-π stacking interactions. nih.gov The amino group at the 4-position of the central pyridine ring is a key hydrogen bond donor, capable of forming strong interactions with suitable acceptors, such as anions or solvent molecules. mdpi.comnih.gov These hydrogen bonds can link individual molecules into one-, two-, or three-dimensional networks, significantly influencing the crystal packing and physical properties of the material. mdpi.comnih.govmdpi.com

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings are frequently observed. wikipedia.org These interactions occur when the planar aromatic rings of adjacent molecules stack on top of each other. The geometry of these stacks can vary, from perfectly co-facial to offset or edge-to-face arrangements. The centroid-to-centroid distance between stacked rings is a key indicator of the strength of the interaction, with distances around 3.5 Å being typical for significant π-π stacking. nih.govredalyc.org In some structures, these π-π interactions can lead to the formation of columnar stacks or other extended architectures. researchgate.net

| Interaction Type | Participating Groups | Typical Distance (Å) | Significance |

| Hydrogen Bonding | -NH₂ ... Anion/Solvent | N-H...O/N ~2.0-3.0 | Directs supramolecular assembly |

| π-π Stacking | Pyridine ring ... Pyridine ring | Centroid-centroid ~3.5-3.9 | Stabilizes crystal packing |

Table 4: Common intermolecular interactions in this compound and related structures.

Elemental Analysis for Compositional Verification and Purity Assessment

Elemental analysis is a routine and essential technique for confirming the empirical formula of a newly synthesized compound like this compound and its derivatives. This method provides the percentage composition of the constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N).

The theoretically calculated elemental composition for this compound (C₁₅H₁₂N₄) is approximately C, 72.56%; H, 4.87%; and N, 22.57%. Experimental values obtained from elemental analysis should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the purity and identity of the compound. For metal complexes of this ligand, elemental analysis is also crucial for verifying the stoichiometry of the complex, including the metal-to-ligand ratio and the presence of any counter-ions or solvent molecules. researchgate.netsamipubco.com

| Element | Theoretical % |

| Carbon (C) | 72.56 |

| Hydrogen (H) | 4.87 |

| Nitrogen (N) | 22.57 |

Table 5: Theoretical elemental composition of this compound (C₁₅H₁₂N₄).

Computational Approaches in Understanding 2,6 Dipyridin 2 Ylpyridin 4 Amine Systems

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground-state properties of many-electron systems. This method is favored for its balance of accuracy and computational cost, making it ideal for molecules the size of 2,6-dipyridin-2-ylpyridin-4-amine. DFT calculations are used to determine the most stable electronic structure and the minimum energy geometry of a molecule.

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For terpyridine systems, this involves determining the relative orientations of the three pyridine (B92270) rings. Experimental techniques like X-ray crystallography have shown that the 4'-amino-2,2':6',2''-terpyridine molecule is nearly planar. nih.govredalyc.org

Computational studies on closely related 4'-substituted terpyridines, such as 4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH), use DFT to replicate and analyze these structural features. redalyc.org In such studies, the molecule's geometry is optimized, and key parameters like bond lengths, bond angles, and dihedral (torsional) angles are calculated. For TpyOH, DFT calculations revealed that the most stable structure is the transoid conformation. redalyc.org The calculations showed small dihedral angles between the pyridine rings, confirming the molecule's high degree of planarity, which is crucial for its electronic and photophysical properties. redalyc.org The analysis of the electronic structure involves examining the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For terpyridines with electron-donating substituents like the amino group, the HOMO is typically localized on the substituent and the central pyridine ring, while the LUMO is distributed across the terpyridine backbone. redalyc.orgmdpi.com This separation of frontier orbitals is key to the molecule's charge-transfer characteristics.

Table 1: Selected Calculated Geometrical Parameters for a 4'-Substituted Terpyridine Analogue (TpyOH) (Data adapted from a DFT study on 4-([2,2':6',2''-terpyridin]-4'-yl)phenol) redalyc.org

| Parameter | Description | Calculated Value |

| Dihedral Angle 1 | Angle between the central pyridinyl and the phenolic ring | ~5.0° |

| Dihedral Angle 2 | Angle between the central and a terminal pyridine ring | ~6.1° |

| Dihedral Angle 3 | Angle between the central and the other terminal pyridine | ~12.2° |

This table illustrates the type of data obtained from DFT geometry optimizations, showing the near-planar conformation typical of terpyridine systems.

DFT calculations are also highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model. By calculating the magnetic shielding around each nucleus, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms.

Furthermore, DFT can compute the vibrational frequencies corresponding to the molecule's normal modes of vibration. These calculated frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. In studies of pyrimidine (B1678525) derivatives, DFT calculations using the B3LYP functional have shown excellent agreement between calculated and observed vibrational spectra, allowing for a complete assignment of the vibrational modes. nih.gov For instance, characteristic vibrational bands such as the C=N and C=C stretching modes within the pyridine rings, and the C-N stretching of the amine group, can be accurately identified. nih.govtue.nl

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronic excited states. This is particularly important for understanding the photophysical properties of compounds like this compound, which are often used in applications involving light absorption and emission. researchgate.net

TD-DFT is widely used to simulate the electronic absorption spectra (like UV-Vis) of molecules. The calculations provide the energies of electronic transitions from the ground state to various excited states, as well as the probability (oscillator strength) of each transition. redalyc.org

For 4'-substituted terpyridines, the photophysical behavior is dominated by two main types of transitions: high-energy π-π* transitions localized on the terpyridine framework and lower-energy intraligand charge transfer (ILCT) transitions. redalyc.orgmdpi.com The ILCT transition involves the promotion of an electron from the HOMO (concentrated on the electron-donating amino group and central ring) to the LUMO (spread across the electron-accepting terpyridine backbone). redalyc.orgmdpi.com The energy of this ILCT band is highly sensitive to the nature of the substituent at the 4'-position. redalyc.org

In a detailed TD-DFT study of the analogous TpyOH molecule, the calculated absorption spectrum showed excellent agreement with experimental results. redalyc.org The analysis of the frontier molecular orbitals confirmed that the lowest energy absorption band had a significant ILCT character. redalyc.org Similar principles apply to this compound, where the strong electron-donating amino group is expected to result in a prominent, low-energy ILCT band, making the compound absorb visible light.

Table 2: Calculated Electronic Transitions for a 4'-Substituted Terpyridine Analogue (TpyOH) (Data adapted from a TD-DFT study on 4-([2,2':6',2''-terpyridin]-4'-yl)phenol) redalyc.org

| Transition | Calculated Energy (eV) | Calculated Wavelength (nm) | Primary Orbital Contribution | Character |

| S₀ → S₁ | 3.98 | 311 | HOMO → LUMO | Intraligand Charge Transfer (ICT) |

| S₀ → S₂ | 4.15 | 299 | HOMO-1 → LUMO | π-π* |

This table demonstrates how TD-DFT elucidates the nature of electronic transitions, linking them to specific molecular orbitals.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. Unlike DFT, which typically focuses on a static, minimum-energy structure, MD provides a dynamic picture of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent.

For a molecule like this compound, which has rotatable single bonds between its pyridine rings, MD simulations can explore its conformational landscape. These simulations can reveal how the molecule flexes and changes shape in solution and how it interacts with solvent molecules through forces like hydrogen bonding. This information is crucial for understanding how the molecule behaves in a realistic chemical environment, which can affect its reactivity and photophysical properties. Although specific MD simulation studies on the free this compound ligand are not widely published, this technique is a standard tool for assessing the conformational flexibility of similar ligand systems. biosynth.com

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, allowing researchers to map out the entire reaction pathway, including transition states and intermediates. For this compound, its most significant chemical property is its ability to act as a tridentate ligand, forming stable complexes with a wide range of metal ions. mdpi.com

Theoretical studies, primarily using DFT, are extensively employed to understand the formation and properties of these metal complexes. mdpi.com These calculations can model the coordination process, predict the geometry of the resulting complex, and analyze the nature of the metal-ligand bonding. For example, DFT studies on terpyridine-metal complexes analyze how the electronic properties of the ligand, influenced by substituents like the amino group, affect the properties of the metal center. This includes modulating the redox potentials and the energies of metal-to-ligand charge transfer (MLCT) transitions, which are critical in applications such as catalysis and photovoltaics. mdpi.com By calculating the energies of reactants, products, and transition states, computational models can determine the activation barriers for reactions, providing deep insight into the catalytic cycles of these complexes.

Applications in Advanced Materials Science and Catalysis

Catalytic Applications of 2,6-Dipyridin-2-ylpyridin-4-amine Complexes

Complexes incorporating the this compound scaffold have emerged as significant players in various catalytic transformations. The ligand's ability to stabilize different metal centers and influence their redox properties is crucial to its catalytic prowess. Research has particularly focused on derivatives where the 4'-position is functionalized, such as with a pyridyl or benzonitrile (B105546) group, to create extended structures and enhance catalytic activity.

While direct studies on this compound are limited, research on structurally analogous terpyridine-based ligands provides significant insight into its potential for electrocatalysis. For instance, metal complexes using the related ligand 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile (L) have been synthesized and evaluated for the hydrogen evolution reaction (HER) from water.

In one study, isostructural complexes of Nickel(II) and Cobalt(II) with the formula M₂L₂(SO₄)₂(H₂O)₆·H₂O were created. rsc.org Both the Ni(II) and Co(II) complexes demonstrated the ability to act as electrocatalysts for HER in water, with the cobalt complex exhibiting superior activity. rsc.org These complexes form one-dimensional (1D) chains where the ligand bridges two metal centers. rsc.org The catalytic performance of these complexes highlights the role of the terpyridine-like core in facilitating proton reduction, a key step in water splitting.

Table 1: Electrocatalytic HER Performance of Terpyridine-based Complexes

| Complex | Metal Center | Ligand | Catalytic Activity |

|---|---|---|---|

| 1 | Ni(II) | 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile | Electrocatalyst for HER from water |

Data sourced from a study on metal(II) complexes based on 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile. rsc.org

The application of this compound complexes in photocatalytic water reduction is an area of growing interest, though specific examples remain limited in publicly available research. However, related terpyridine complexes have been investigated for their photophysical properties. Cobalt(II) complexes with ligands such as 4'-(9-anthracenyl)-2,2':6',2''-terpyridine and 4'-(1- pyrenyl)-2,2':6',2''-terpyridine exhibit significant photocytotoxicity and can induce DNA cleavage upon exposure to light, demonstrating their ability to generate reactive species under illumination. nih.gov This suggests that metal complexes of functionalized 4'-amino terpyridines could potentially be harnessed for photocatalytic processes like water reduction, where light absorption and subsequent electron transfer are critical steps.

Currently, there is limited specific information in the scientific literature regarding the application of this compound complexes in asymmetric synthesis for enantioselective transformations. This remains a potential area for future research, given the general success of pyridine-containing ligands in creating chiral environments around a metal center for catalyzing stereoselective reactions.

Complexes based on terpyridine ligands closely related to this compound have proven to be effective catalysts in a variety of organic transformations, including hydrosilylation and hydroboration.

A series of cobalt(II) and iron(II/III) coordination compounds using the ligand 4′-pyridyl-2,2′;6′,2″-terpyridine (pytpy) were tested as precatalysts for the regioselective hydrosilylation of styrene. mdpi.com This reaction is a fundamental process for creating silicon-containing organic compounds. The study highlights the versatility of the terpyridine scaffold in facilitating this transformation. mdpi.com

Furthermore, an ionic iron-based metal-organic framework (MOF) constructed with the same 4′-pyridyl-2,2′;6′,2″-terpyridine (pytpy) ligand serves as a recyclable precatalyst for the syn-selective hydroboration of alkynes. rsc.orgnih.gov This process yields trans-alkenylboronates, which are valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. nih.gov The MOF's porous structure and the catalytic activity of the iron centers demonstrate the potential of integrating these ligands into heterogeneous catalytic systems. rsc.orgnih.gov

Table 2: Catalytic Applications in Organic Transformations

| Catalyst Type | Ligand | Metal Center | Reaction | Product | Reference |

|---|---|---|---|---|---|

| Coordination Complex | 4′-pyridyl-2,2′;6′,2″-terpyridine (pytpy) | Co(II), Fe(II/III) | Hydrosilylation of styrene | Silicon-containing organic compounds | mdpi.com |

Materials Science Applications

The rigid and chelating nature of this compound and its derivatives makes them excellent building blocks for constructing supramolecular structures and advanced materials. Their ability to link metal ions into extended networks is key to their use in materials science.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials formed by linking metal ions or clusters with organic ligands. The use of functionalized terpyridine ligands, such as 4′-pyridyl-2,2′;6′,2″-terpyridine (pytpy), which is structurally similar to this compound, has led to the creation of diverse and functional materials. mdpi.com

Researchers have synthesized a variety of cobalt and iron coordination compounds with pytpy, resulting in structures ranging from simple homoleptic complexes to extended 1- and 2-dimensional coordination polymers. mdpi.com The additional pyridyl group at the 4'-position of the terpyridine provides a secondary coordination site, enabling the formation of these extended networks. mdpi.com

A notable example is an ionic iron-based MOF assembled from pytpy and an iron(II) salt. rsc.orgnih.gov X-ray analysis revealed a two-dimensional grid-like framework that layers to form a 3D porous material with nanoscale channels. rsc.orgnih.gov In this structure, classic octahedral (pytpy)₂Fe(II) units act as linkers. rsc.orgnih.gov This material not only has a fascinating structure but also functions as a recyclable catalyst, as discussed previously. nih.gov

Table 3: Examples of MOFs/Coordination Polymers with a Terpyridine Scaffold

| Ligand | Metal Ion(s) | Resulting Structure | Dimensionality | Reference |

|---|---|---|---|---|

| 4′-pyridyl-2,2′;6′,2″-terpyridine (pytpy) | Co(II), Fe(II/III) | Coordination Polymers/Networks | 1D and 2D | mdpi.com |

Development of Luminescent Materials and Chemical Sensors

The unique photophysical properties of this compound, also known as 4'-amino-2,2':6',2''-terpyridine, make it a highly valuable building block in the creation of advanced luminescent materials and chemical sensors. researchgate.net The core structure, a terpyridine (tpy) scaffold, is an exceptional chelating agent for a wide range of transition metal ions. researchgate.net Upon coordination with metals such as ruthenium(II), iridium(II), and zinc(II), the resulting complexes often exhibit strong luminescence. rsc.org

The key to the versatility of this compound lies in the amino (-NH2) group at the central pyridine (B92270) ring's 4'-position. rospatent.gov.ru This functional group allows for further chemical modifications, enabling the fine-tuning of the electronic and photophysical properties of the metal complexes. researchgate.net This "functionalized" terpyridine can serve as a light-harvesting antenna, absorbing energy and transferring it to the metal center, which then emits light. The characteristics of this emission, such as its wavelength (color) and intensity, are sensitive to the local chemical environment.

This sensitivity is the basis for its application in chemical sensors. For instance, the luminescence of these metal complexes can be quenched or enhanced in the presence of specific ions, molecules, or changes in pH. This "on-off" or "off-on" switching of luminescence allows for the detection of various analytes. researchgate.netrsc.org Terpyridine complexes have been successfully employed as colorimetric and luminescent sensors for pH and have shown potential in the development of biosensors.

The table below summarizes the photophysical properties of related terpyridine-metal complexes, illustrating how modification of the terpyridine ligand and the choice of metal ion influence their luminescent behavior.

| Complex | Metal Ion | Emission Max (λem) | Application/Property | Reference |

| [Ru(tpy)2]2+ type | Ruthenium(II) | ~660-680 nm | Photosensitizers, Luminescence | rsc.org |

| [Fe(tpy)2]2+ | Iron(II) | (Typically non-emissive) | Colorimetric analysis | researchgate.net |

| [Zn(tpy)2]2+ | Zinc(II) | ~345-400 nm | Blue luminescence | researchgate.net |

| Terpyridine-Eu(III) | Europium(III) | ~615 nm (red) | Sharp, long-lived emission | rsc.org |

This table presents typical data for classes of terpyridine complexes to illustrate general properties.

Polymer Chemistry: Application as Initiators in Atom Transfer Radical Polymerization (ATRP)

In the field of polymer chemistry, this compound serves as a highly effective ligand for the metal catalysts used in Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful controlled/"living" radical polymerization technique that allows for the synthesis of polymers with precisely defined molecular weights, architectures, and low polydispersity. nih.gov The process relies on a reversible equilibrium between active, propagating radical species and dormant species, typically an alkyl halide. nih.gov This equilibrium is mediated by a transition metal catalyst, most commonly a copper complex. cmu.edunih.gov

The primary role of the ligand in the ATRP catalyst is to solubilize the metal salt in the reaction medium and, more importantly, to tune the redox potential of the metal center. cmu.edu This adjustment controls the position of the activation/deactivation equilibrium, which is critical for maintaining control over the polymerization. The nitrogen atoms of the terpyridine scaffold in this compound form a stable complex with the copper catalyst. nih.gov

The amino group at the 4'-position of the terpyridine is an electron-donating group (EDG). Research on similar nitrogen-based ligands, such as tris(2-pyridylmethyl)amine (B178826) (TPMA), has shown that the introduction of EDGs significantly increases the activity of the ATRP catalyst. nih.gov These groups enhance the reducing power of the Cu(I) activator complex, leading to a faster activation of the dormant species and allowing polymerization to proceed under milder conditions and with lower catalyst concentrations. nih.govnih.gov While the compound itself is the ligand, a molecule containing this terpyridine unit can also be functionalized to act as an ATRP initiator, allowing for the synthesis of well-defined metallopolymers or block copolymers. tue.nl

The fundamental components of a typical ATRP system are outlined in the table below.

| Component | Example | Function |

| Monomer | Styrene, (meth)acrylates | The building blocks of the polymer chain. |

| Initiator | Ethyl 2-bromoisobutyrate | An alkyl halide that determines the number of growing polymer chains. |

| Catalyst (Metal) | Copper(I) Bromide (CuBr) | The transition metal that mediates the atom transfer. |

| Ligand | This compound | Solubilizes the metal and tunes its catalytic activity. cmu.edu |

| Solvent | Toluene, Anisole, DMF | Dissolves the reaction components. |

Potential in Biomass-Derived Applications

The catalytic prowess of metal complexes derived from this compound and related terpyridines extends to the promising field of biomass conversion. mdpi.comnih.gov As the world seeks sustainable alternatives to fossil fuels, biomass has emerged as a key renewable feedstock for producing fuels and value-added chemicals. researchgate.net The conversion of raw biopolymers like cellulose (B213188) and lignin (B12514952) into useful platform chemicals often requires efficient and robust catalysts. nih.govresearchgate.net

Terpyridine-metal complexes have demonstrated significant potential as catalysts for the upgrading of these biomass-derived molecules. mdpi.comresearchgate.net A key strategy involves grafting these complexes onto solid supports, such as silica (B1680970) or titanium dioxide, to create heterogeneous catalysts. mdpi.comnih.gov This approach combines the high activity and selectivity of the molecular catalyst with the practical advantages of a solid catalyst, namely easy separation from the reaction mixture and potential for recycling.

Research has shown that terpyridine-based materials can be synthesized using platform chemicals derived directly from biomass, such as 2-furaldehyde (from cellulose) or syringaldehyde (B56468) (from lignin), creating a fully sustainable catalytic system. mdpi.comnih.gov These catalysts have been applied in several key transformations:

Photocatalytic Hydrogen Production: Ruthenium-terpyridine complexes anchored on a semiconductor support can act as photocatalysts, using light energy to generate hydrogen gas from aqueous solutions. mdpi.com

Hydrodeoxygenation: Terpyridine complexes have been used for the hydrodeoxygenation of aromatic alcohols, a crucial reaction for upgrading lignin-derived platform chemicals into hydrocarbon fuels and chemicals. mdpi.com

Oxidation and Reduction Reactions: The ability of terpyridine-metal complexes to facilitate electron transfer processes makes them suitable for a range of oxidation and reduction reactions essential for converting functionalized biomass molecules into desired products. nih.gov

The versatility and tunability of the terpyridine ligand system suggest that this compound and its derivatives will continue to be explored for developing novel catalysts to advance the biorefinery concept. researchgate.net

Biological and Medicinal Research Applications of 2,6 Dipyridin 2 Ylpyridin 4 Amine

Interactions with Biomolecules

The planar and aromatic nature of 2,6-dipyridin-2-ylpyridin-4-amine and its derivatives facilitates interactions with biological macromolecules, most notably nucleic acids. These interactions are fundamental to its observed biological effects.

DNA Intercalation and Biophysical Binding Studies

Research has shown that the planar structure of this compound derivatives allows them to insert between the base pairs of DNA, a process known as intercalation. This mode of binding can distort the DNA double helix, potentially affecting crucial cellular processes like DNA replication and transcription. The ability of this class of compounds to intercalate into DNA is a key aspect of their biological activity and is being explored for applications in drug delivery systems. smolecule.com

The interaction is not limited to simple intercalation. The nitrogen atoms within the pyridine (B92270) rings act as electron donors, enabling the formation of stable coordination complexes with various metal ions. These metal complexes can then interact with biomolecules, including DNA. For instance, platinum(II) complexes incorporating terpyridine-like ligands have been shown to be potent DNA intercalators. nih.gov The double positive charge on such complexes, combined with the intercalative binding mode, can lead to very large binding constants. nih.gov

Biophysical techniques such as circular dichroism have been employed to quantify the binding affinity. For example, a platinum(II) complex of a similar terpyridine derivative demonstrated an equilibrium binding constant of approximately 2 x 10⁷ M⁻¹ for its most stable binding mode to DNA. nih.gov

Influence on Gene Expression and Cellular Processes

By intercalating into DNA, this compound and its derivatives can influence gene expression and other cellular processes. smolecule.com This interference with the genetic machinery is a primary mechanism behind their observed biological effects. The formation of stable coordination complexes with metal ions can also play a role in altering biochemical reactions and cellular functions. The disruption of these fundamental processes is a key area of investigation for understanding the therapeutic potential of this compound.

Anticancer Research and Therapeutic Potential

The ability of this compound and its derivatives to interact with DNA has made them promising candidates for anticancer drug development.

Cytotoxicity Against Various Cancer Cell Lines

Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various human cancer cell lines. For example, certain derivatives have shown potent antiproliferative activity against pancreatic cancer (Capan-1), glioblastoma (LN-229), and chronic myelogenous leukemia (K562) cell lines, with IC50 values in the low micromolar range. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Metal complexes of this compound have also been extensively studied. Platinum complexes, in particular, have shown enhanced anticancer properties. For instance, a palladium(II) complex of a related terpyridine derivative was found to be seven times more cytotoxic to a specific cancer cell line than the established chemotherapy drug cisplatin. nih.gov

Interactive Table: Cytotoxicity of this compound Derivatives and Related Complexes

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Terpyridine Derivative 1 | Capan-1 (Pancreatic) | 1.45 |

| Terpyridine Derivative 1 | LN-229 (Glioblastoma) | 1.90 |

| Terpyridine Derivative 1 | K562 (Leukemia) | 1.87 |

| Platinum Complex | HeLa (Cervical) | 10 |

| Platinum Complex | MCF7 (Breast) | 12 |

| Platinum Complex | A549 (Lung) | 15 |

| Pd(II) Terpyridine Complex | Bel-7402 | 1.01 ± 0.13 nih.gov |

| Pd(II) Terpyridine Complex | MCF7 (Breast) | 4.0 ± 0.5 nih.gov |

| Pt(II) bis(benzimidazolyl)pyridine Complex | HepG2 (Liver) | 22-26 nih.gov |

| Pt(II) bis(benzimidazolyl)pyridine Complex | HT29 (Colon) | 22-26 nih.gov |

Mechanistic Investigations: Apoptosis Induction through Mitochondrial Pathways

The anticancer activity of this compound and its metal complexes is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. A key mechanism involved is the disruption of mitochondrial function. The intrinsic pathway of apoptosis is heavily reliant on the mitochondria, which can release pro-apoptotic factors into the cell's cytoplasm. nih.gov

Research on related metal complexes has shown that they can induce apoptosis by altering the mitochondrial membrane potential. nih.govresearchgate.net For example, some ruthenium(II) complexes have been found to trigger apoptosis in cancer cells through the intrinsic mitochondrial pathway, which involves the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax. nih.gov Arsenic compounds have also been shown to induce apoptosis via the mitochondrial pathway by activating caspase-9, a key initiator caspase in this pathway. mdpi.com This disruption of the mitochondrial pathway ultimately leads to the activation of effector caspases, such as caspase-3, which execute the process of cell death. mdpi.comresearchgate.net

Development of Platinum-Based Anticancer Drugs and Derivatives

The success of platinum-based drugs like cisplatin, carboplatin, and oxaliplatin (B1677828) in cancer chemotherapy has spurred the development of new platinum compounds with improved efficacy and reduced side effects. nih.govnih.govmdpi.com this compound and similar terpyridine ligands are attractive for creating novel platinum-based anticancer agents due to their strong coordination with platinum and their inherent ability to interact with DNA. mdpi.com

The rationale behind developing new platinum drugs is to overcome challenges such as drug resistance and severe side effects associated with existing treatments. nih.govmdpi.com By modifying the ligands attached to the platinum core, researchers aim to create drugs with novel mechanisms of action and better tumor-targeting capabilities. nih.gov The ability of terpyridine ligands to form stable complexes with platinum offers a promising avenue for the design of next-generation anticancer therapeutics.

Antimicrobial Properties and Related Studies

The pyridine nucleus is a fundamental component of many compounds exhibiting a wide range of biological activities, including antimicrobial effects. nih.govnih.govresearchgate.net Research into pyridine derivatives has revealed their potential to combat various microbial pathogens. nih.gov While direct studies on the antimicrobial properties of this compound are limited, the activities of structurally related compounds provide valuable insights.

Derivatives of 2-aminopyridine, a core component of the title compound's structure, have been synthesized and evaluated for their antibacterial activities. nih.gov For instance, certain N-arylsuccinimide derivatives have demonstrated moderate to low antimicrobial activities against a selection of bacterial and fungal species. nih.gov Similarly, studies on 2,6-disubstituted 4-anilinoquinazolines showed significant effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov Another study on N,2-diphenylquinazolin-4-amine derivatives reported moderate to good antibacterial activities, with some compounds showing high potency against P. aeruginosa and S. aureus.

Furthermore, research on 2,6-diaryl-4-sec-aminonicotinonitriles and 4-sec-amino-6-aryl-2-(pyridin-2-yl)pyridine-3-carbonitriles has been conducted to evaluate their antimicrobial and antifungal activities. researchgate.net These studies, along with molecular docking, aim to optimize the structure of these pyridine derivatives to enhance their efficacy as antimicrobial agents. researchgate.net The collective findings from these related studies suggest that the this compound scaffold holds promise for the development of new antimicrobial drugs.

Table 1: Antimicrobial Activity of Related Pyridine and Pyrimidine (B1678525) Derivatives

| Compound Class | Target Microorganisms | Key Findings | Reference |

|---|---|---|---|

| N-arylsuccinimide derivatives | Staphylococcus aureus, Vibrio cholera, Candida albicans, Cryptococcus neoformans | Moderate to low antimicrobial activities observed. | nih.gov |

| 2,6-disubstituted 4-anilinoquinazolines | Bacillus subtilis, Staphylococcus aureus | Significant effect on Gram-positive bacteria. | nih.gov |

| N,2-diphenylquinazolin-4-amine derivatives | P. aeruginosa, S. aureus, C. albicans | Moderate to good antibacterial and notable antifungal activities. | |

| Pyrimidin-2-ol/thiol/amine analogues | Gram-positive and Gram-negative bacteria, Fungi | Several derivatives exhibited significant antimicrobial activity, some more active than standard drugs. | researchgate.net |

Applications in Drug Delivery Systems

The terpyridine scaffold, which forms the backbone of this compound, is extensively utilized in the development of advanced drug delivery systems. rsc.orguaeu.ac.ae The ability of terpyridine and its derivatives to form stable complexes with various metal ions is a key feature exploited in this context. These metal complexes can be incorporated into nanostructures to create sophisticated platforms for targeted drug delivery. nih.govmdpi.commdpi.com

Nanoparticle-based drug delivery systems offer numerous advantages, including the ability to deliver drugs to specific cells or tissues, enhance bioavailability, and provide sustained release. nih.govmdpi.comnih.gov Terpyridine-functionalized nanoparticles have been investigated for their potential in cancer therapy. For example, terpyridine-based metal complexes can be integrated into nanocarriers to deliver chemotherapeutic agents directly to tumor sites, which can increase efficacy and reduce systemic toxicity. rsc.orgnih.gov

Recent research has focused on designing stimuli-responsive nanoparticles that release their drug cargo in response to specific triggers within the tumor microenvironment, such as changes in pH or enzyme concentrations. taylorandfrancis.com The terpyridine ligand's coordination chemistry is central to the design of these systems. For instance, esterase-responsive prodrugs have been developed where the drug is linked to a carrier via an ester bond that is cleaved by intracellular esterases, leading to the release of the active agent within cancer cells. taylorandfrancis.com The versatility of the terpyridine framework makes it a valuable tool for creating innovative and effective drug delivery platforms. rsc.orguaeu.ac.ae

Table 2: Terpyridine-Based Nanoparticles in Drug Delivery

| Nanoparticle System | Drug/Therapeutic Agent | Target Application | Mechanism/Key Feature | Reference |

|---|---|---|---|---|

| Terpyridine-functionalized cyclodextrin (B1172386) nanoparticles | Doxorubicin | Cancer Therapy | Enhanced delivery and cytotoxicity against cancer cell lines. | taylorandfrancis.com |

| Metal-Organic Frameworks (MOFs) with terpyridine-metal coordination | Anti-PD-L1 | Tumor Theranostics | Targeted drug delivery and multimodal imaging. | dntb.gov.ua |

| Esterase-responsive nanoparticles | Various anticancer drugs | Cancer Therapy | Rapid drug release in response to intracellular esterase activity. | taylorandfrancis.com |

| Polymer-drug conjugates | Low molecular weight agents | Cancer Therapy | Increased solubility, stability, and enhanced permeability and retention (EPR) effect. | nih.gov |

Exploration as Potential Macrofilaricidal Compounds

Filarial diseases like onchocerciasis and lymphatic filariasis affect millions of people worldwide, and there is a pressing need for new drugs that can kill the adult worms (macrofilaricides). acs.orgnih.govresearchgate.net Research in this area has led to the discovery of a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricidal compounds. acs.orgnih.gov These compounds are structurally related to this compound, sharing the core di(pyridin-2-yl)amine motif.